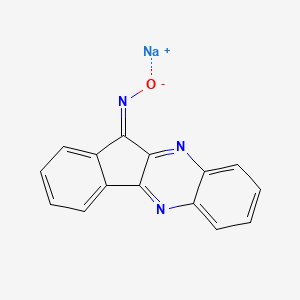
IQ1S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IQ1S is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.
科学研究应用
IQ1S has a wide range of scientific research applications, including:
Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: The compound has shown potential in the treatment of neuroinflammation and ischemia-reperfusion injury.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
Target of Action
The primary target of IQ1S is the c-Jun N-terminal kinase (JNK) . JNK is a key player in many physiological and pathological processes, including inflammatory diseases .
Mode of Action
This compound acts as a high-affinity inhibitor of JNK . It inhibits JNK phosphorylation and NFkB /AP-1 transcriptional activity in human monocytic cells at low mM concentrations . It also inhibits CD4+ T-cell immune response in a murine delayed-type hypersensitivity (DTH) model .
Biochemical Pathways
This compound affects the JNK signaling pathway . By inhibiting JNK, it suppresses the development of neurodegenerative processes in the cerebral cortex of OXYS rats .
Result of Action
Treatment with this compound leads to the suppression of neurodegenerative processes in the cerebral cortex of OXYS rats . This results in an increase in the proportion of unchanged neurons, a decrease in the proportion of neurons with signs of destruction and irreversible damage, and a normalization of the glioneuronal index .
Action Environment
The action of this compound is influenced by the biological environment in which it is administered. For instance, its efficacy in suppressing neurodegenerative processes was demonstrated in OXYS rats at an early stage of development of Alzheimer’s disease .
生化分析
Cellular Effects
Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
Dosage Effects in Animal Models
Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
Metabolic Pathways
Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
Transport and Distribution
Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
Subcellular Localization
Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
准备方法
The synthesis of IQ1S involves the reaction of N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine derivatives with various phenoxyacetic acid derivatives in the presence of triethylamine and p-toluenesulfonyl chloride (TsCl) at room temperature using dichloromethane (CH2Cl2) as a solvent . This method is commonly used in laboratory settings for the preparation of this compound.
化学反应分析
IQ1S undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxime derivatives, which have been shown to possess nitric oxide-donating properties.
Reduction: The reduction of this compound can lead to the formation of amine derivatives.
Substitution: Substitution reactions involving this compound typically occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
IQ1S is unique due to its specific structure and ability to donate nitric oxide. Similar compounds include:
11H-indeno[1,2-b]quinoxalin-11-one oxime: This compound also donates nitric oxide and has similar biological effects.
N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine: This compound is used as a precursor in the synthesis of this compound.
These compounds share similar structural features and chemical reactivities, but this compound is distinguished by its specific applications and properties.
属性
IUPAC Name |
sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O.Na/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13;/h1-8,19H;/q;+1/p-1/b18-14-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNHEGDICQSOLR-NYAKATHWSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=N[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N3NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
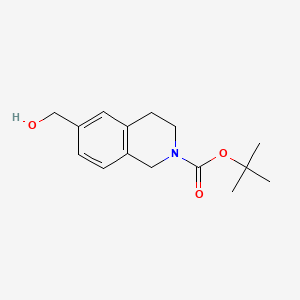
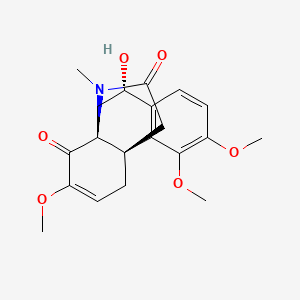
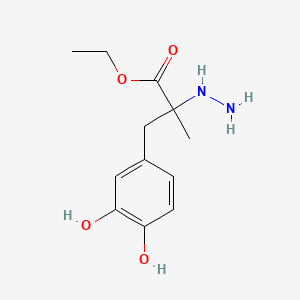
![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/new.no-structure.jpg)
![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)
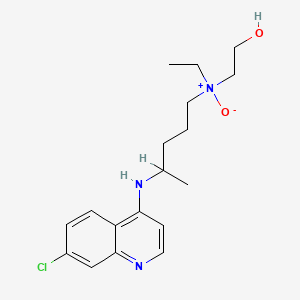
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)

![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate](/img/structure/B579979.png)
![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)
![[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate](/img/structure/B579984.png)
![9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)
